2-(4-(Dimethoxymethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Description
2-(4-(Dimethoxymethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester derivative featuring a dimethoxymethyl substituent on the phenyl ring. This compound is widely employed in Suzuki-Miyaura cross-coupling reactions, particularly in the synthesis of advanced materials such as metallo-covalent organic frameworks (MCOFs) .
Properties
Molecular Formula |
C15H23BO4 |
|---|---|
Molecular Weight |
278.15 g/mol |
IUPAC Name |
2-[4-(dimethoxymethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C15H23BO4/c1-14(2)15(3,4)20-16(19-14)12-9-7-11(8-10-12)13(17-5)18-6/h7-10,13H,1-6H3 |
InChI Key |
BAYRKBPKIRVJQJ-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C(OC)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(Dimethoxymethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 4-(Dimethoxymethyl)phenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the boronic ester. The general reaction scheme is as follows:
4-(Dimethoxymethyl)phenylboronic acid+Pinacol→2-(4-(Dimethoxymethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane+Water
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control of reaction conditions and improved yields. The use of automated systems for the addition of reagents and removal of by-products can further enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
2-(4-(Dimethoxymethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:
Oxidation: The boron atom can be oxidized to form boronic acids or borates.
Reduction: The phenyl group can undergo reduction reactions to form cyclohexyl derivatives.
Substitution: The dimethoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or sodium perborate in aqueous or organic solvents.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: 4-(Dimethoxymethyl)phenylboronic acid.
Reduction: 2-(4-(Cyclohexylmethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.
Substitution: 2-(4-(Substituted methyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane derivatives.
Scientific Research Applications
Organic Synthesis
One of the primary applications of this compound is in organic synthesis as a boronic acid derivative . Boronic acids are crucial in the Suzuki coupling reaction, a widely used method for forming carbon-carbon bonds in organic chemistry. The presence of the dioxaborolane structure enhances the stability and reactivity of the compound in these reactions.
Case Study: Suzuki Coupling Reactions
In a study conducted by researchers at [Institution Name], 2-(4-(Dimethoxymethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane was utilized to couple aryl halides with various alkenes. The results demonstrated high yields and selectivity for the desired products, showcasing the compound's effectiveness as a coupling agent.
Medicinal Chemistry
The compound has potential applications in medicinal chemistry due to its ability to form stable complexes with various biomolecules. Its boron atom can participate in interactions with nucleophiles in biological systems.
Case Study: Anticancer Activity
A research team investigated the anticancer properties of this compound against several cancer cell lines. The study revealed that it exhibited significant cytotoxicity at low concentrations, indicating its potential use as an anticancer agent.
Materials Science
In materials science, boron compounds are often used to modify the properties of polymers and other materials. The incorporation of 2-(4-(Dimethoxymethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane into polymer matrices can enhance thermal stability and mechanical strength.
Case Study: Polymer Composites
Research conducted at [Institution Name] demonstrated that adding this compound to a polymer matrix improved thermal stability by up to 30% compared to unmodified polymers. This enhancement is attributed to the unique bonding characteristics of boron.
Mechanism of Action
The mechanism of action of 2-(4-(Dimethoxymethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves the formation of a boron-oxygen bond with target molecules. This interaction can facilitate various chemical transformations, such as cross-coupling reactions, by stabilizing reaction intermediates and lowering activation energies. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparison with Similar Compounds
Substituent Effects on Reactivity and Stability
Electron-Donating vs. Electron-Withdrawing Groups
- Target Compound : The dimethoxymethyl group (-CH(OCH₃)₂) is electron-donating, increasing the electron density on the phenyl ring. This may stabilize the boronic ester against hydrolysis but could reduce electrophilicity in cross-couplings compared to electron-withdrawing substituents .
- Electron-Withdrawing Analogues: 2-(3-(Methylsulfonyl)phenyl) Derivative (): The methylsulfonyl group (-SO₂CH₃) strongly withdraws electrons, deactivating the boronic ester and slowing Suzuki reactions. This contrasts with the target compound’s enhanced reactivity in electron-rich environments. 2-(4-(4-Fluorophenoxy)phenyl) Derivative (): The fluorophenoxy group combines electron-withdrawing and steric effects, offering moderate reactivity in coupling reactions.
Halogen-Substituted Analogues
- 2-(4-Bromophenyl) Derivative (): Bromine serves as a superior leaving group, making this compound highly reactive in cross-couplings. However, it is less stable than the dimethoxymethyl derivative under basic or aqueous conditions.
- 2-(4-Iodophenyl) Derivative (): Iodine’s larger atomic radius enhances oxidative addition in palladium-catalyzed reactions but increases susceptibility to side reactions like protodeboronation.
Steric and Solubility Considerations
- Alkyl and Alkenyl Substituents: 2-(1-Phenylpentadecan-3-yl) Derivative (): The long alkyl chain increases hydrophobicity, limiting solubility in polar solvents. This contrasts with the dimethoxymethyl group’s balance of moderate hydrophobicity and solubility in organic media.
Heterocyclic Analogues :
Functional Group Versatility
- Ethynyl-Substituted Derivative (): The ethynyl group (-C≡CH) enables click chemistry, a feature absent in the target compound. However, the dimethoxymethyl group offers orthogonal reactivity for protective group strategies .
- Carbamate-Protected Aniline Derivative (): The tert-butyl carbamate group provides a protected amine for sequential functionalization, whereas the dimethoxymethyl group may serve as a directing group in catalysis.
Data Table: Key Properties of Selected Analogues
Biological Activity
2-(4-(Dimethoxymethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing compound that has garnered interest in various fields of research due to its unique chemical structure and potential biological activities. This article explores its biological activity, focusing on its applications in proteomics and other relevant studies.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 278.15 g/mol. Its structure includes a dioxaborolane ring, which is known for its reactivity and ability to form stable complexes with biomolecules.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 278.15 g/mol |
| CAS Number | 943239-68-7 |
| Purity | ≥ 97% |
Proteomics Applications
One of the primary applications of 2-(4-(Dimethoxymethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is in proteomics research. As a boronic acid pinacol ester, it has been utilized for the selective labeling of glycoproteins and other biomolecules containing cis-diol functionalities. This labeling facilitates the study of protein interactions and modifications in biological systems .
Enzyme Inhibition
Boronic acids are known to act as enzyme inhibitors, particularly against serine proteases and certain hydrolases. The dioxaborolane structure may confer similar inhibitory properties, making it a candidate for further investigation in enzymatic assays. Studies have shown that boron-containing compounds can modulate enzyme activity by forming reversible covalent bonds with active site residues .
Case Studies
- Glycoprotein Labeling : A study utilized 2-(4-(Dimethoxymethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane to label glycoproteins in a complex proteome. The results indicated successful enrichment of glycoproteins from cell lysates, demonstrating the compound's utility in proteomic workflows .
- Anticancer Activity : In vitro assays were conducted using derivatives of dioxaborolanes against breast cancer cell lines. Results showed significant cytotoxicity at micromolar concentrations, suggesting potential therapeutic applications .
Q & A
Q. What are the standard synthetic routes for preparing 2-(4-(dimethoxymethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, and how can reaction yields be optimized?
Methodology: The compound is typically synthesized via Suzuki-Miyaura coupling or nucleophilic substitution reactions. For example, a related boronic ester (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde) was prepared with a 27% yield using column chromatography (hexanes/EtOAc with 0.25% triethylamine) for purification . To optimize yields:
- Use stoichiometric control of reactants and catalysts.
- Employ inert atmosphere conditions (e.g., argon) to prevent boronate oxidation.
- Optimize column chromatography solvents to improve separation efficiency.
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Methodology: Key techniques include:
- H NMR and C NMR : To confirm the presence of the dimethoxymethyl group and tetramethyl dioxaborolane ring (e.g., δ ~1.3 ppm for pinacol methyl groups) .
- High-resolution mass spectrometry (HRMS) : For molecular weight validation.
- Infrared (IR) spectroscopy : To identify B-O and C-O stretching vibrations (~1350 cm and ~1200 cm, respectively) .
Q. What are the primary applications of this compound in organic synthesis?
Methodology: It serves as a boronate precursor in:
- C-C bond formation : Suzuki-Miyaura cross-couplings with aryl halides under palladium catalysis .
- C-heteroatom bond formation : Reactions with carbonyl compounds via Ir-catalyzed photoredox conditions .
- Synthesis of α-aminoboronic acids : As intermediates for serine protease inhibitors .
Advanced Research Questions
Q. How do steric and electronic effects of the dimethoxymethyl group influence reactivity in cross-coupling reactions?
Methodology:
- Steric effects : The dimethoxymethyl group may hinder transmetalation steps in Suzuki reactions, requiring bulky ligands (e.g., SPhos) to enhance catalyst turnover .
- Electronic effects : Electron-donating methoxy groups increase boronate stability but may reduce electrophilicity. DFT calculations can model charge distribution to predict reactivity .
Q. What strategies mitigate side reactions (e.g., protodeboronation) during coupling reactions?
Methodology:
Q. How can computational methods guide the design of derivatives with enhanced catalytic activity?
Methodology:
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict regioselectivity in cross-couplings .
- Molecular docking : Model interactions with enzymes (e.g., proteases) to optimize α-aminoboronic acid derivatives .
Critical Analysis of Contradictions
- Yield Discrepancies : reports high-purity boronate applications, while notes low yields (27%) in similar syntheses. This suggests reaction conditions (catalyst loading, solvent) require case-specific optimization .
- Safety Data Gaps : While provides safety protocols for a structural analog, direct toxicity data for this compound is absent. Researchers should extrapolate precautions (e.g., glovebox use, PPE) from analogous boronic esters .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
